3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
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Overview
Description
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a methyl group and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution on the thiophene ring can be achieved using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-oxo-3-(5-methylthiophen-2-yl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-(5-methylthiophen-2-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydroxy and carboxylic acid groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpropanoic acid: Similar structure but lacks the thiophene ring.
3-Hydroxy-3-(2-thienyl)propanoic acid: Similar structure but with a different substitution pattern on the thiophene ring.
3-Hydroxy-3-(4-methylthiophen-2-yl)propanoic acid: Similar structure but with a different position of the methyl group on the thiophene ring.
Uniqueness
3-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10O3S |
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Molecular Weight |
186.23 g/mol |
IUPAC Name |
3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H10O3S/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6,9H,4H2,1H3,(H,10,11) |
InChI Key |
ANGRYLPFMZAEET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C(CC(=O)O)O |
Origin of Product |
United States |
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